methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Description
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with the molecular formula C16H16O7. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science .
Properties
Molecular Formula |
C16H16O7 |
|---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
methyl 2-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C16H16O7/c1-9-11-5-4-10(22-8-15(18)21-3)6-13(11)23-16(19)12(9)7-14(17)20-2/h4-6H,7-8H2,1-3H3 |
InChI Key |
VXPTYULQZJTIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has the molecular formula and a molecular weight of 334.3 g/mol. The compound features a chromenone structure, which is known for its diverse biological activities. The presence of methoxy and keto groups enhances its reactivity and potential for various applications.
Medicinal Chemistry
The compound has been investigated for its antitumor properties . A study highlighted the synthesis of semisynthetic derivatives based on similar chromenone structures, which exhibited potent antitumor activity. These derivatives were evaluated for their ability to inhibit cancer cell proliferation, demonstrating that modifications to the chromenone core can significantly enhance biological activity .
Antioxidant Activity
Research indicates that compounds with chromenone structures often possess antioxidant properties . This compound may act as a free radical scavenger, thereby protecting cells from oxidative stress. This potential application is crucial in developing therapies for diseases linked to oxidative damage, such as neurodegenerative disorders.
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory effects . Similar compounds have shown promise in reducing inflammation markers in vitro, making them candidates for further studies in chronic inflammatory conditions .
Case Study 1: Antitumor Activity
In a systematic study, derivatives of this compound were synthesized and evaluated against several cancer cell lines. The results indicated that specific modifications to the chromenone framework could lead to enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents .
Case Study 2: Synthesis and Characterization
A recent publication detailed the synthesis of this compound using a multi-step synthetic route involving O-sulfonylation reactions and regioselective iodation. The synthesized compounds were characterized using spectroscopic methods, confirming their expected structures and providing insights into their reactivity profiles .
Mechanism of Action
The mechanism of action of methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate: Similar in structure but with ethoxy groups instead of methoxy groups.
Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate: Contains a benzoate group, offering different chemical properties.
Uniqueness
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula and Weight
- Molecular Formula : C17H18O7
- Molecular Weight : 334.3 g/mol
Antioxidant Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and may have implications in preventing various diseases linked to oxidative stress.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it modulates key inflammatory pathways, including the NF-kB signaling pathway, leading to a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α.
Case Study: In Vitro Analysis
A study involving LPS-stimulated macrophages demonstrated that treatment with this compound resulted in:
- EC50 Value : 5.32 µM
- Reduction in Cytokines : Significant decrease in IL-6 and TNF-α levels
This suggests a promising potential for this compound in treating inflammatory conditions.
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines, attributed to its ability to induce apoptosis and inhibit cell proliferation.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of NF-kB pathway | |
| Anticancer | Induction of apoptosis |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), neutralizing their harmful effects.
- Modulation of Signaling Pathways : It influences various signaling pathways, including PI3K/Akt and NF-kB, which are critical in regulating inflammation and cell survival.
- Gene Expression Regulation : The compound has been shown to upregulate protective genes such as HO-1, enhancing cellular defense mechanisms against stressors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
